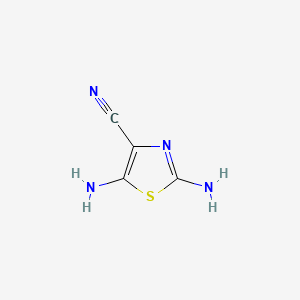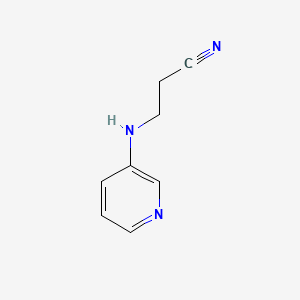
H-Asp-Asp-Asp-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Asp-Asp-Asp-OH, also known as triaspartic acid, is a tripeptide composed of three L-aspartic acid units. It is a white crystalline powder that is soluble in water and acidic solutions but insoluble in organic solvents. This compound is commonly used in biochemical research, particularly in the study of protein structure, function, and interactions.
準備方法
Synthetic Routes and Reaction Conditions
H-Asp-Asp-Asp-OH can be synthesized using both solid-phase and liquid-phase peptide synthesis methods. The solid-phase synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The liquid-phase synthesis involves the stepwise coupling of protected amino acids in solution, followed by purification through chromatography.
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers that use solid-phase synthesis techniques. These synthesizers allow for the efficient and high-throughput production of peptides with high purity. The process includes the use of protected amino acids, coupling reagents, and solvents, followed by purification through high-performance liquid chromatography (HPLC) and lyophilization to obtain the final product.
化学反応の分析
Types of Reactions
H-Asp-Asp-Asp-OH undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Alkylated or acylated derivatives of this compound.
科学的研究の応用
H-Asp-Asp-Asp-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Utilized in the study of protein-protein interactions, enzyme kinetics, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based vaccines.
Industry: Employed in the production of peptide-based materials and as a component in biochemical assays.
作用機序
The mechanism of action of H-Asp-Asp-Asp-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The tripeptide can bind to active sites of enzymes, modulating their activity and affecting biochemical pathways. Additionally, it can interact with cell surface receptors, influencing cellular signaling and function.
類似化合物との比較
H-Asp-Asp-Asp-OH can be compared with other similar compounds, such as:
H-Asp-Asp-OH: A dipeptide composed of two L-aspartic acid units. It is less complex and has different biochemical properties compared to this compound.
H-Glu-Glu-Glu-OH: A tripeptide composed of three L-glutamic acid units. It has similar structural properties but different functional properties due to the presence of glutamic acid instead of aspartic acid.
H-Asp-Glu-Asp-OH: A tripeptide composed of two L-aspartic acid units and one L-glutamic acid unit. It has intermediate properties between this compound and H-Glu-Glu-Glu-OH.
This compound is unique due to its specific sequence of three L-aspartic acid units, which confer distinct biochemical and functional properties.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O10/c13-4(1-7(16)17)10(22)14-5(2-8(18)19)11(23)15-6(12(24)25)3-9(20)21/h4-6H,1-3,13H2,(H,14,22)(H,15,23)(H,16,17)(H,18,19)(H,20,21)(H,24,25)/t4-,5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSHHQXIWLGVDD-ZLUOBGJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
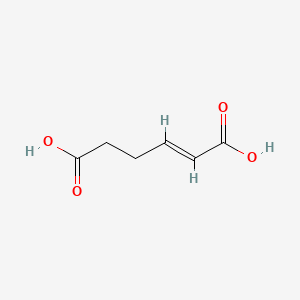
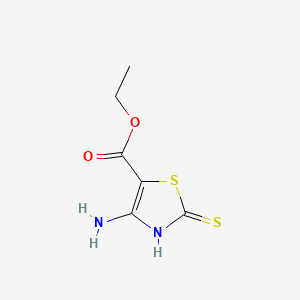

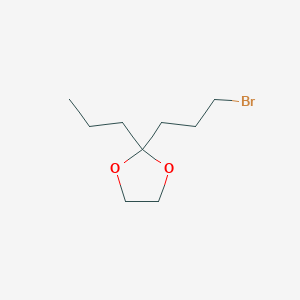
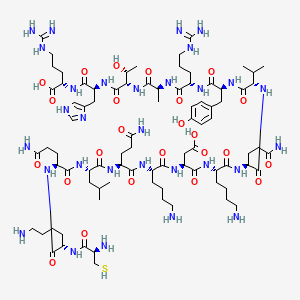
![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-](/img/structure/B566467.png)
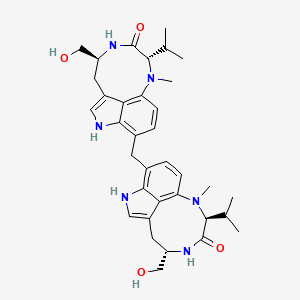
![Pyrido[2,3-f][1,4]oxazepine](/img/structure/B566470.png)
